Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . Additionally, it can inhibit protein kinases and other enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share a similar sulfur-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrimidine derivatives: These compounds are known for their antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its combined thieno and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple pathways and its potential neuroprotective and anticancer activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H11N3O2S2 |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
ethyl 5-amino-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-9(14)7-6(11)5-4-12-10(16-2)13-8(5)17-7/h4H,3,11H2,1-2H3 |
InChI Key |
TYVLVEJKSGHZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)N |
Origin of Product |
United States |
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